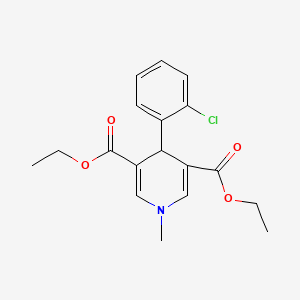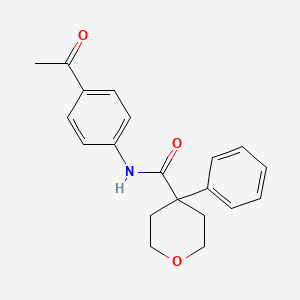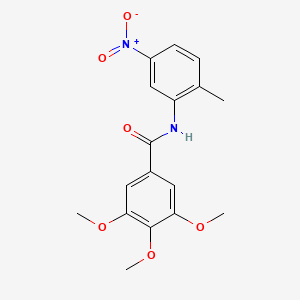![molecular formula C12H7ClF3NOS B5680857 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5680857.png)
5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule involved in B-cell receptor (BCR) signaling, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies and autoimmune diseases.
Mecanismo De Acción
5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key signaling molecule in BCR signaling, which is critical for the survival and proliferation of B-cells. Inhibition of BTK by 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide results in decreased proliferation and survival of B-cells, as well as suppression of BCR signaling.
Biochemical and Physiological Effects:
5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been shown to have potent inhibitory effects on BTK activity in vitro and in vivo. In preclinical studies, 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been shown to decrease proliferation and survival of B-cells, as well as suppress BCR signaling. 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has also been shown to have activity against B-cell malignancies, including CLL and MCL. In addition, 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has shown promise as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has several advantages as a research tool, including its potent inhibition of BTK and its activity against B-cell malignancies and autoimmune diseases. However, there are also limitations to its use in lab experiments, including its potential toxicity and off-target effects. In addition, 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide may not be suitable for all types of experiments, and researchers should carefully consider its use in each case.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide. One area of interest is the development of combination therapies with 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide and other targeted agents for the treatment of B-cell malignancies and autoimmune diseases. Another area of interest is the development of 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide analogs with improved pharmacokinetic properties and reduced toxicity. Finally, further studies are needed to better understand the mechanisms of action of 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide and its potential therapeutic applications in other diseases.
Métodos De Síntesis
The synthesis of 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide involves several steps, including the reaction of 2-chlorothiophene with 2-trifluoromethylphenylboronic acid to form 2-(trifluoromethyl)phenyl)-2-thiophenecarboxylic acid. This is then converted to the corresponding acid chloride, which is reacted with 5-amino-1,3,4-thiadiazole-2-thiol to form 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide.
Aplicaciones Científicas De Investigación
5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. In preclinical studies, 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has demonstrated potent inhibition of BTK and suppression of BCR signaling, resulting in decreased proliferation and survival of B-cells. 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has also shown activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has shown promise as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
5-chloro-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NOS/c13-10-6-5-9(19-10)11(18)17-8-4-2-1-3-7(8)12(14,15)16/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOOVGWPOKNYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetamide](/img/structure/B5680774.png)
![5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5680782.png)
![2-methyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5680793.png)
![3-[(2-amino-5-ethylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B5680813.png)

![N-methyl-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5680825.png)
![7-[(3,5-dimethylisoxazol-4-yl)methyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5680831.png)
![1-ethyl-4-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5680839.png)
![(3aR*,9bR*)-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5680841.png)
![methyl 5-chloro-2-methoxy-4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5680842.png)
![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1-methylpyridin-2(1H)-one](/img/structure/B5680849.png)

![3-isopropoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5680866.png)
